N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a central piperidine-4-carboxamide core linked to a 5-acetyl-4-methylthiazole moiety and a 4-fluorobenzenesulfonyl group. The thiazole ring, a heterocyclic scaffold, is functionalized with acetyl and methyl groups, which enhance lipophilicity and may influence target binding.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S2/c1-11-16(12(2)23)27-18(20-11)21-17(24)13-7-9-22(10-8-13)28(25,26)15-5-3-14(19)4-6-15/h3-6,13H,7-10H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNACZRSNMKGRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Acetylation: Introduction of the acetyl group at the 5-position of the thiazole ring.
Sulfonylation: Reaction of the thiazole derivative with 4-fluorobenzenesulfonyl chloride to introduce the sulfonyl group.
Piperidine Carboxamide Formation: Coupling the sulfonylated thiazole with piperidine-4-carboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine moiety.
Reduction: Reduction reactions could target the carbonyl groups or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the thiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under suitable conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, synthesis pathways, and hypothesized pharmacological profiles.
Thiazole-Containing Piperidine Carboxamides
Target Compound :
- Thiazole substituents : 5-acetyl, 4-methyl.
- Piperidine substituent : 4-fluorobenzenesulfonyl.
- Key features : High lipophilicity (acetyl/methyl groups), strong electron-withdrawing sulfonyl group.
- Analog 1 (): Structure: Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide. Thiazole substituents: 4-methyl, 2-(4-pyridinyl). Piperidine substituent: Varied amines (e.g., alkyl, aryl). Synthesis: Ethyl 2-bromoacetoacetate coupling followed by hydrolysis and amidation .
-
- Structure : N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide.
- Thiazole substituents : Sulfanyl-linked tert-butyl oxazole.
- Piperidine substituent : Unmodified.
- Key differences : Bulky tert-butyl group may hinder membrane permeability but improve target specificity .
Hypothesized Impact: The target compound’s acetyl/methyl groups likely enhance passive diffusion compared to pyridinyl (Analog 1) or bulky tert-butyl (Analog 2) substituents. The 4-fluorobenzenesulfonyl group may confer stronger enzyme inhibition than non-sulfonylated analogs due to enhanced electrophilicity.
Piperidine-4-Carboxamides with Fluorinated Aromatic Groups
Target Compound :
- Aromatic group : 4-fluorobenzenesulfonyl.
-
- Structure : 2-(2,2-dioxo-2λ⁶-thia-3-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide.
- Aromatic group : 4-fluorophenylmethyl.
- Key differences : Tricyclic sulfur-containing core; acetamide linkage.
Hypothesized Impact :
The target’s sulfonyl group may exhibit stronger binding to polar enzyme pockets (e.g., viral proteases) compared to benzyl or methyl groups in Analogs 3–3. However, bulkier substituents (e.g., naphthalene in Analog 3) might improve target engagement at the cost of solubility.
Thiazole-Benzamide Derivatives
- Analog 5 (): Structure: Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide). Core: Benzamide (vs. piperidine-carboxamide). Thiazole substituents: 5-methyl. Reported activity: Purinoreceptor antagonist (P2X3 inhibition, IC₅₀ <10 nM) .
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its bioactive properties. Its molecular formula is , indicating the presence of fluorine and sulfur, which may contribute to its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, disrupting normal cellular division processes.
- Apoptosis Induction : It has been observed to increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death in malignant cells.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 0.28 | Cell cycle arrest at G2/M phase | |
| HepG2 | 9.6 | Induction of apoptosis | |
| Vero (normal) | >100 | Selectivity towards cancer cells |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant growth inhibition with an IC50 value of 0.28 µM. The mechanism involved cell cycle arrest and increased apoptosis markers such as caspase 9 activation.
- HepG2 Cell Line Analysis : Another study reported that the compound effectively inhibited HepG2 cells with an IC50 value of 9.6 µM, showing a selective effect over normal Vero cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
